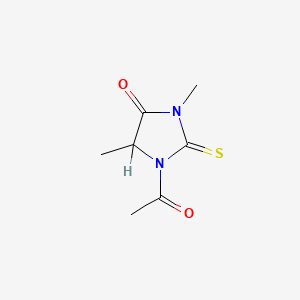
Dimethyl 2,2'-selanyldiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-selanyldiacetate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-selanyldiacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with diacetyl in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-selanyldiacetate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carefully monitored to ensure optimal yield and purity. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-selanyldiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Reduced selenium-containing compounds.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-selanyldiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique selenium content.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which dimethyl 2,2’-selanyldiacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress pathways. The compound can modulate the activity of enzymes involved in redox homeostasis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl selenide
- Diacetyl selenide
- Selenourea
Comparison
Dimethyl 2,2’-selanyldiacetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
63822-22-0 |
|---|---|
Molecular Formula |
C6H10O4Se |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 |
InChI Key |
VMXYSOBKVWXUPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C[Se]CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


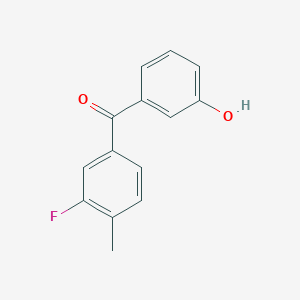
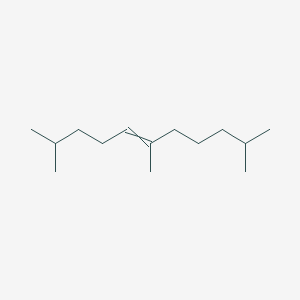
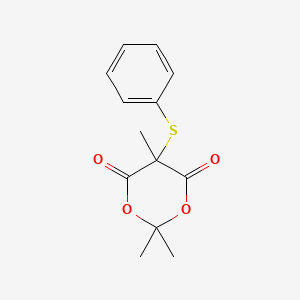



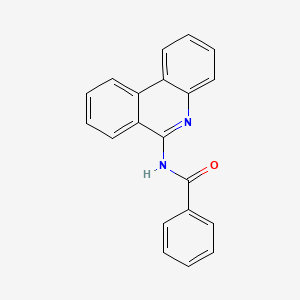
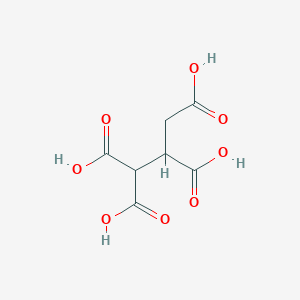
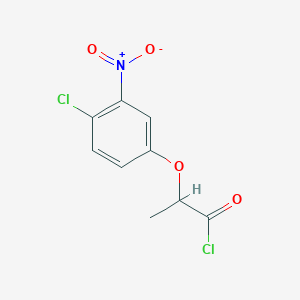
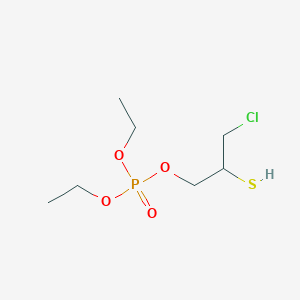

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
